molecular formula C11H15NO2 B2412096 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid CAS No. 1342356-36-8

2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B2412096
CAS No.: 1342356-36-8
M. Wt: 193.246
InChI Key: ONSWIAWKVXLJQB-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . This compound features a pyrrole ring attached to a cyclohexane carboxylic acid moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid typically involves the condensation of a carboxylic acid moiety with a substituted amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and can be performed under mild reaction conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation and cyclization reactions. The process may be optimized for yield and purity through the use of advanced catalytic systems and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyrrole ring can participate in electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and can be performed under mild to moderate temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrrole derivatives.

Scientific Research Applications

2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes, leading to altered metabolic pathways and therapeutic effects .

Comparison with Similar Compounds

    2-(1H-pyrrol-1-yl)aniline: Shares the pyrrole ring structure but differs in the attached functional groups.

    2-(1H-pyrrol-1-yl)benzoic acid: Similar pyrrole ring with a benzoic acid moiety instead of a cyclohexane carboxylic acid.

    2-(1H-pyrrol-1-yl)thiophene: Contains a thiophene ring in place of the cyclohexane ring.

Uniqueness: 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is unique due to its specific combination of a pyrrole ring and a cyclohexane carboxylic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-pyrrol-1-ylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h3-4,7-10H,1-2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSWIAWKVXLJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342356-36-8
Record name 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
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